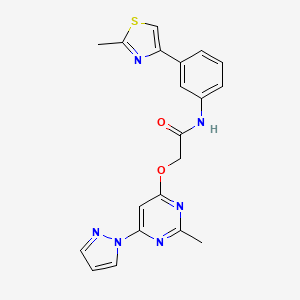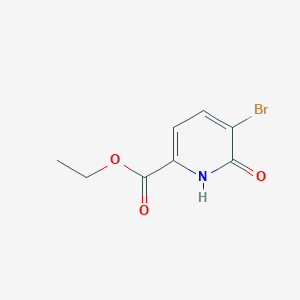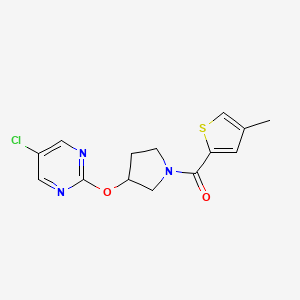
N,N-dibenzyl-4-((4-chlorophenyl)sulfonyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dibenzyl-4-((4-chlorophenyl)sulfonyl)butanamide: is an organic compound with the molecular formula C24H24ClNO3S. This compound is characterized by the presence of a sulfonyl group attached to a butanamide backbone, with two benzyl groups and a chlorophenyl group. It is a white crystalline solid that is soluble in organic solvents like ethanol and chloroform but insoluble in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-4-((4-chlorophenyl)sulfonyl)butanamide typically involves the following steps:
Formation of the sulfonyl chloride intermediate: The reaction begins with the chlorination of benzene sulfonyl chloride to form 4-chlorobenzenesulfonyl chloride.
Amidation reaction: The 4-chlorobenzenesulfonyl chloride is then reacted with butanamide in the presence of a base such as triethylamine to form the sulfonyl butanamide intermediate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N,N-dibenzyl-4-((4-chlorophenyl)sulfonyl)butanamide can undergo oxidation reactions, particularly at the benzyl groups, forming benzaldehyde derivatives.
Reduction: The compound can be reduced at the sulfonyl group to form sulfinyl or sulfide derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Sulfinyl or sulfide derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
Chemistry: N,N-dibenzyl-4-((4-chlorophenyl)sulfonyl)butanamide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules for pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of sulfonyl-containing compounds on cellular processes. It serves as a model compound for understanding the interactions of sulfonyl groups with biological targets .
Medicine: It is investigated for its potential anti-inflammatory and anticancer properties .
Industry: In the industrial sector, this compound is used as an intermediate in the production of dyes, pigments, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of N,N-dibenzyl-4-((4-chlorophenyl)sulfonyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors, through its sulfonyl and benzyl groups. These interactions can lead to the inhibition or activation of various biochemical pathways, depending on the specific target. The compound’s effects are mediated by its ability to form stable complexes with these targets, altering their activity and function .
Comparaison Avec Des Composés Similaires
- N,N-dibenzyl-4-chlorobenzenesulfonamide
- N,N-dibutyl-4-chlorobenzenesulfonamide
- 4,4’-dichlorobenzophenone
- 4,4’-dichlorodiphenyl sulfone
Uniqueness: N,N-dibenzyl-4-((4-chlorophenyl)sulfonyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzyl and sulfonyl groups allows for versatile interactions with various molecular targets, making it a valuable compound in both research and industrial applications .
Propriétés
IUPAC Name |
N,N-dibenzyl-4-(4-chlorophenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClNO3S/c25-22-13-15-23(16-14-22)30(28,29)17-7-12-24(27)26(18-20-8-3-1-4-9-20)19-21-10-5-2-6-11-21/h1-6,8-11,13-16H,7,12,17-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZXNAOCZXDNSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(diethylsulfamoyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B2427701.png)

![N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N,1-dimethyl-1H-imidazole-2-sulfonamide](/img/structure/B2427704.png)
![3-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B2427705.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2427708.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2427709.png)






![1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2427724.png)
